![molecular formula C16H23BO2 B12451109 2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound 2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a pinacol-protected boron center (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked via an ethenyl group to a 2,3-dimethylphenyl substituent. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as nucleophilic partners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds via the formation of a boronate ester intermediate, which then undergoes transesterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: The corresponding ethyl-substituted boronic ester.
Substitution: Nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: Boronic esters have been explored for their potential as enzyme inhibitors, particularly for proteases and kinases.
Medicine: The compound’s derivatives have been investigated for their potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in its biological activity include interactions with enzyme active sites, where the boron atom can form reversible covalent bonds with nucleophilic residues, inhibiting enzyme function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Stability and Reactivity
Aryl Substituents
- Electron-Donating Groups (e.g., Methyl) :
- Target Compound : The 2,3-dimethylphenyl group provides steric protection and electron donation, enhancing stability. Similar compounds, such as 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit high stability (92% isolated yield) and are used in indazole synthesis .
- Methoxy Derivatives : Compounds like 2-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073354-86-5) show instability, decomposing even under inert storage . Methoxy groups increase electron density but may introduce steric clashes or oxidative susceptibility.
Linker Variations
- Ethenyl vs. Ethynyl :
- The ethenyl group in the target compound allows conjugation, improving resonance stabilization and reactivity in cross-couplings. In contrast, ethynyl-linked analogs (e.g., 2-(4-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit distinct electronic profiles, with reduced steric bulk but increased susceptibility to side reactions .
Key Observations :
- Steric Protection : Bulky substituents (e.g., 2,6-dimethylphenyl) improve stability and yield, as seen in 2-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives .
- Conjugation Effects : Ethenyl-linked boronate esters enable applications in tandem reactions, such as diboration (e.g., 7d in ), but require precise steric control .
Spectroscopic and Physical Properties
- NMR Shifts : Methyl groups on the phenyl ring (e.g., 2,3-dimethyl) induce upfield shifts in $ ^1H $ NMR (δ ~6.5–7.0 ppm for aromatic protons) compared to electron-withdrawing substituents (e.g., chloro or methoxy groups at δ ~7.5–8.5 ppm) .
- Molecular Weight and Solubility : Higher molecular weight analogs (e.g., 434.19 g/mol for a bis-boronate in ) exhibit lower solubility in polar solvents, whereas the target compound’s balanced structure may enhance solubility in THF or DMSO .
Biological Activity
2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound belonging to the class of boronic esters. This compound is characterized by a unique structure that includes a dioxaborolane ring and various substituents that contribute to its potential biological activities. Despite limited specific studies on this compound itself, insights can be drawn from the broader context of boronic esters and their biological applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H23BO2 with a molecular weight of approximately 258.2 g/mol. The structural features include:
- Dioxaborolane Ring : This cyclic structure is known for its stability and reactivity in organic synthesis.
- Substituents : The presence of the 2,3-dimethylphenyl group and the ethenyl group enhances the steric and electronic properties of the compound.
Biological Activity Overview
Boronic esters have been studied for various biological activities, including:
- Anti-Cancer Properties : Some boronic esters have shown efficacy in cancer treatment through mechanisms such as proteasome inhibition. They can form reversible covalent bonds with diols, which is crucial for drug design and development.
- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression .
Case Studies and Research Findings
While direct studies on this compound are scarce, research on related boronic esters provides valuable insights:
-
Proteasome Inhibition : A study highlighted that certain boronic esters can inhibit the proteasome pathway in cancer cells. This mechanism is critical as it leads to the accumulation of pro-apoptotic factors and subsequent cell death in tumor cells.
Compound Name Biological Activity Reference Boronic Ester A Proteasome inhibitor Boronic Ester B Anti-cancer activity -
Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenolic structure can significantly affect the potency of PKMYT1 inhibitors. The introduction of a dimethylphenol group increased the activity against specific kinases involved in cancer .
Modification Effect on Activity IC50 (μM) Dimethyl Group Addition Increased potency 0.69 Removal of Nitrogen Improved selectivity 0.012
Applications in Drug Development
The unique properties of this compound suggest potential applications in:
- Cancer Therapy : Leveraging its ability to inhibit proteasomes or specific kinases could position this compound as a candidate for further development in oncology.
- Synthetic Chemistry : Its role in Suzuki-Miyaura cross-coupling reactions underscores its utility in synthesizing complex organic molecules.
Properties
Molecular Formula |
C16H23BO2 |
---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-8-7-9-14(13(12)2)10-11-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3 |
InChI Key |
DPKDUPYRUCPPEH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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